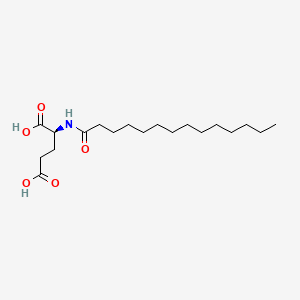

Myristoyl Glutamic Acid

Description

Properties

IUPAC Name |

(2S)-2-(tetradecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJZWYHTZFVEGI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201791 | |

| Record name | N-Myristoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53576-52-6 | |

| Record name | Myristoyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTOYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N1S89X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cellular Enigma of Myristoyl Glutamic Acid: A Mechanistic Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Glutamic Acid (MGA) is a lipoamino acid that has found utility in the cosmetic industry as a mild surfactant.[1][2][3][4][5][6] However, its potential to interact with and modulate cellular functions remains largely unexplored in publicly available scientific literature. This technical guide delves into the hypothetical mechanism of action of this compound at the cellular level, based on the well-established biological roles of its constituent moieties: myristic acid and glutamic acid. We will explore the pivotal process of N-myristoylation and the complex signaling pathways initiated by glutamic acid. This document aims to provide a foundational framework for researchers interested in investigating the potential bioactivity of this and similar molecules.

Introduction: Deconstructing this compound

This compound is an amide formed from myristic acid, a 14-carbon saturated fatty acid, and glutamic acid, an excitatory amino acid. While its primary commercial application is in skincare and haircare formulations due to its surfactant properties, the conjugation of a fatty acid to an amino acid creates a molecule with the potential for biological activity.[1][2][3][4][5][6] The lipophilic myristoyl tail could facilitate membrane interaction, while the glutamic acid head could engage with specific cellular signaling pathways. This guide will separately analyze the known cellular functions of myristoylation and glutamic acid signaling to build a theoretical model of MGA's potential mechanism of action.

The Role of the Myristoyl Moiety: N-Myristoylation

The covalent attachment of myristic acid to the N-terminal glycine of proteins is a critical co- and post-translational modification known as N-myristoylation.[7][8][9][10] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a profound role in protein targeting, signal transduction, and cellular regulation.[7][8][9][10]

The N-Myristoylation Pathway

The enzymatic process of N-myristoylation is a fundamental cellular event. The pathway can be visualized as a two-step reaction mechanism.

Functional Consequences of N-Myristoylation

N-myristoylation is essential for the proper function and localization of a wide array of cellular proteins. This modification can:

-

Mediate Protein-Membrane Interactions: The myristoyl group can insert into the lipid bilayer, anchoring the protein to cellular membranes. This is crucial for proteins involved in signal transduction cascades at the plasma membrane or on the surface of organelles.[7][8]

-

Facilitate Protein-Protein Interactions: The myristoyl group can be exposed or sequestered within a hydrophobic pocket of the protein, acting as a "molecular switch" to regulate interactions with other proteins.[8]

-

Influence Protein Conformation and Stability: The fatty acid chain can contribute to the overall three-dimensional structure and stability of the protein.

Many key signaling proteins are N-myristoylated, and this modification is indispensable for their function.

| Protein Class | Examples | Function Dependent on Myristoylation |

| Tyrosine Kinases | c-Src, Fyn, Lck | Membrane localization for signal transduction in cell growth, differentiation, and immune responses.[9] |

| Serine/Threonine Kinases | Protein Kinase A (PKA) catalytic subunit | Subcellular localization and interaction with regulatory subunits.[11] |

| G Proteins | Gα subunits | Membrane association and interaction with G protein-coupled receptors. |

| Apoptosis Regulators | Bid, Actin | Targeting to the mitochondrial membrane to initiate the apoptotic cascade.[8] |

| Viral Proteins | HIV-1 Gag, Poliovirus VP4 | Assembly and budding of new viral particles.[7] |

Table 1: Examples of N-myristoylated proteins and the functional significance of the modification.

Given this, a potential mechanism of action for exogenous this compound could involve its interaction with or disruption of these myristoylation-dependent processes.

The Role of the Glutamic Acid Moiety: A Key Neurotransmitter and Signaling Molecule

Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate central nervous system. Its signaling is mediated by a family of glutamate receptors, which are broadly classified into two groups: ionotropic and metabotropic receptors.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow the influx of cations, leading to depolarization of the postsynaptic membrane. There are three main subtypes of iGluRs:

-

NMDA Receptors (NMDARs): Permeable to Ca²⁺, Na⁺, and K⁺. Their activation is crucial for synaptic plasticity, learning, and memory.

-

AMPA Receptors (AMPARs): Primarily permeable to Na⁺ and K⁺, responsible for the majority of fast excitatory neurotransmission.

-

Kainate Receptors: Permeable to Na⁺ and K⁺, with more complex roles in modulating synaptic transmission.

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are divided into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

| mGluR Group | Receptors | G Protein Coupling | Downstream Signaling Pathway |

| Group I | mGluR1, mGluR5 | Gq/G11 | Activation of Phospholipase C (PLC) → IP₃ and DAG production → Ca²⁺ release and PKC activation. |

| Group II | mGluR2, mGluR3 | Gi/Go | Inhibition of Adenylyl Cyclase → Decrease in cAMP levels. |

| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Gi/Go | Inhibition of Adenylyl Cyclase → Decrease in cAMP levels. |

Table 2: Classification and signaling pathways of metabotropic glutamate receptors.

The activation of Group I mGluRs, for instance, leads to a well-defined signaling cascade.

This compound, possessing a glutamic acid residue, could potentially act as an agonist or antagonist at these receptors, thereby influencing a multitude of downstream cellular processes.

Hypothetical Integrated Mechanisms of Action for this compound

Based on the functions of its components, several hypothetical mechanisms of action for this compound in cells can be proposed:

-

Membrane Intercalation and Receptor Modulation: The myristoyl tail could facilitate the partitioning of MGA into the plasma membrane, increasing the local concentration of the glutamic acid head near its receptors. This could lead to altered activation or inhibition of iGluRs and mGluRs.

-

Inhibition of N-Myristoyltransferase (NMT): MGA could potentially act as a competitive inhibitor of NMT, competing with Myristoyl-CoA for binding to the enzyme. This would disrupt the myristoylation of a wide range of proteins, impacting numerous signaling pathways.

-

Direct Interaction with Myristoylated Proteins: The myristoyl moiety of MGA might allow it to interact with the myristoyl-binding pockets of certain proteins, potentially displacing them from membranes or disrupting protein-protein interactions.

-

Formation of Novel Signaling Complexes: MGA could act as a lipid signaling molecule itself or be metabolized within the cell to generate other bioactive species.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the true cellular mechanism of this compound, a series of well-defined experiments would be required. The following are suggested protocols for key experiments.

General Experimental Workflow

Protocol: In Vitro N-Myristoyltransferase (NMT) Activity Assay

-

Objective: To determine if this compound inhibits NMT activity.

-

Principle: A fluorescence-based assay using a peptide substrate that becomes myristoylated by recombinant NMT in the presence of Myristoyl-CoA. The change in fluorescence upon myristoylation is measured.

-

Materials: Recombinant human NMT1 or NMT2, Myristoyl-CoA, fluorescently labeled peptide substrate (e.g., from the Src family), this compound, assay buffer.

-

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a microplate, add recombinant NMT, the fluorescent peptide substrate, and the various concentrations of MGA or vehicle control.

-

Initiate the reaction by adding Myristoyl-CoA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of NMT activity for each concentration of MGA and determine the IC50 value.

-

Protocol: Calcium Imaging for Glutamate Receptor Activation

-

Objective: To assess whether this compound can induce intracellular calcium mobilization, indicative of Group I mGluR or iGluR activation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon stimulation are measured by monitoring the fluorescence signal.

-

Materials: Cultured cells expressing glutamate receptors (e.g., primary neurons or HEK293 cells transfected with specific receptors), Fura-2 AM, this compound, positive control (e.g., Glutamate), appropriate cell culture media and buffers.

-

Procedure:

-

Culture cells on glass coverslips.

-

Load the cells with Fura-2 AM by incubating in a solution containing the dye.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with buffer and establish a baseline fluorescence ratio.

-

Apply this compound at various concentrations and record the change in fluorescence ratio over time.

-

Apply a known agonist like glutamate as a positive control.

-

Analyze the data to determine the magnitude and kinetics of any calcium response induced by MGA.

-

Conclusion and Future Directions

This compound stands at the intersection of lipid and amino acid biology. While its current applications are in the realm of material science, its structure suggests a potential for interaction with fundamental cellular signaling pathways. This whitepaper has outlined the theoretical basis for such interactions by examining the well-documented roles of N-myristoylation and glutamic acid signaling.

The proposed mechanisms—receptor modulation, enzymatic inhibition, and interference with protein localization—are, at present, speculative. Rigorous experimental validation, following the protocols suggested herein, is essential to move from hypothesis to established fact. Future research should focus on:

-

Systematic screening of MGA against a panel of kinases, G protein-coupled receptors, and ion channels.

-

Cellular imaging studies to determine the subcellular localization of fluorescently-tagged MGA.

-

Proteomic analyses to identify cellular proteins whose myristoylation status is altered by MGA treatment.

Unraveling the cellular mechanism of action of this compound could not only reveal novel biological activities for this class of molecules but also pave the way for the rational design of new research tools and therapeutic agents.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Sodium Myristoyl Glutamate | C19H34NNaO5 | CID 56843039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-myristoyltransferase in the leukocytic development processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. n-Tetradecanoyl is the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Properties of Myristoyl Glutamic Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Glutamic Acid, an N-acyl amino acid, is a surfactant of significant interest in various fields, including cosmetics and drug delivery, owing to its biocompatibility and surface-active properties. This technical guide provides a comprehensive overview of the expected biophysical properties of this compound in aqueous solutions. Due to a notable lack of publicly available quantitative data for this compound in its acidic form, this document will focus on the theoretical framework of its behavior as an amino acid-based surfactant. It will also present detailed experimental protocols for the characterization of its key biophysical parameters and will utilize data from its sodium salt, Sodium Myristoyl Glutamate, and other closely related acyl amino acids as illustrative examples. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to investigate and utilize this promising molecule.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophobic myristoyl tail (a C14 fatty acid) covalently linked to the amine group of glutamic acid, a hydrophilic amino acid headgroup.[1][2] This structure imparts surface-active properties, enabling it to reduce surface tension at interfaces and self-assemble into various supramolecular structures in aqueous solutions.[2] These properties are fundamental to its applications as an emulsifier, foaming agent, and solubilizing agent. In the pharmaceutical field, such surfactants are explored for their potential in drug delivery systems, such as micellar carriers for hydrophobic drugs.

This guide will delve into the core biophysical properties of this compound, including its critical micelle concentration (CMC), surface tension reduction, aggregation behavior, and potential for hydrogel formation. While specific quantitative data for this compound is scarce in the literature, we will discuss the expected behavior based on the principles of surfactant science and data from analogous compounds.

Core Biophysical Properties and Expected Behavior

The behavior of this compound in an aqueous solution is governed by the hydrophobic effect and the interactions of its glutamic acid headgroup. As an amino acid-based surfactant, its properties are expected to be pH-dependent due to the ionizable carboxylic acid groups in the glutamic acid moiety.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. For this compound, the CMC is expected to be in the millimolar range, influenced by factors such as temperature, pH, and ionic strength of the solution. The pH will particularly affect the charge of the glutamic acid headgroup, thereby influencing the electrostatic repulsion between headgroups and, consequently, the CMC.

Surface Tension Reduction

Like other surfactants, this compound is expected to significantly reduce the surface tension of water. The efficiency of a surfactant in reducing surface tension is a key indicator of its surface activity. The surface tension will decrease with increasing concentration until the CMC is reached.

Aggregation Behavior and Micelle Formation

Above its CMC, this compound molecules are expected to self-assemble into micelles, which are thermodynamically stable aggregates with a hydrophobic core and a hydrophilic shell. The size and shape of these micelles can be influenced by solution conditions. Dynamic Light Scattering (DLS) is a key technique to determine the hydrodynamic radius of these micelles.

Hydrogel Formation

There is potential for this compound and its derivatives to form hydrogels under specific conditions, such as in the presence of certain counterions or upon a change in pH. These hydrogels are three-dimensional networks of self-assembled surfactant molecules that can entrap large amounts of water. The rheological properties of such gels, including their viscoelasticity, are crucial for their potential applications.

Quantitative Data Summary

| Property | Expected Range/Value for this compound (and illustrative examples) | Key Influencing Factors |

| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar (mM) range. | pH, Temperature, Ionic Strength |

| Surface Tension at CMC | Expected to be in the range of 25-40 mN/m. | pH, Temperature |

| Micelle Hydrodynamic Radius | Expected to be in the range of 2-10 nm. | Concentration, pH, Ionic Strength |

| Aggregation Number | Expected to be in the range of 50-150. | Molecular geometry, Solution Conditions |

Note: The values presented are estimations based on the behavior of similar surfactants and should be experimentally verified for this compound.

Experimental Protocols

To facilitate the characterization of this compound, this section provides detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.

-

Surface Tensiometry:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

-

-

Conductivity Measurement:

-

Prepare a series of this compound solutions of different concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot conductivity versus surfactant concentration.

-

The CMC is identified as the point where the slope of the line changes, which corresponds to the onset of micelle formation.

-

-

Fluorescence Spectroscopy (using a hydrophobic probe like pyrene):

-

Prepare a series of this compound solutions and add a small, constant amount of pyrene to each.

-

Excite the solutions with a wavelength of ~335 nm and record the emission spectra.

-

Calculate the ratio of the intensity of the first (~373 nm) and third (~384 nm) vibronic peaks (I1/I3).

-

Plot the I1/I3 ratio against the logarithm of the surfactant concentration.

-

The CMC is determined from the midpoint of the sigmoidal curve, where the pyrene probe transitions from the polar aqueous environment to the nonpolar micellar core.

-

Micelle Size and Polydispersity Analysis

-

Dynamic Light Scattering (DLS):

-

Prepare a solution of this compound at a concentration significantly above the CMC.

-

Filter the solution through a sub-micron filter to remove dust and other particulates.

-

Place the sample in a DLS instrument and measure the fluctuations in scattered light intensity.

-

The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (size) and the polydispersity index (PDI) of the micelles.

-

Rheological Characterization of Solutions and Gels

-

Rotational Rheometry:

-

Prepare solutions of this compound at various concentrations, or a hydrogel formulation.

-

Load the sample onto a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Perform a shear rate sweep to determine the viscosity of the solution as a function of shear rate.

-

For potential hydrogels, perform an oscillatory frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G''), which provide information about the material's viscoelastic properties.

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Experimental Workflow for Micelle Characterization

Caption: Workflow for micelle size and polydispersity analysis.

Signaling Pathways

Currently, there is no evidence in the scientific literature to suggest that this compound, a synthetic surfactant, is directly involved in specific biological signaling pathways. Its primary roles are related to its physicochemical properties at interfaces and in solution.

Conclusion

This compound holds promise as a versatile amino acid-based surfactant for a range of applications. While a comprehensive dataset of its biophysical properties in aqueous solution is not yet publicly available, this technical guide has outlined the expected behavior and provided detailed experimental protocols for its characterization. The methodologies and theoretical framework presented here offer a solid foundation for researchers and professionals to explore the potential of this compound in their respective fields. Further experimental investigation is crucial to fully elucidate its properties and unlock its full potential.

References

Self-Assembly and Aggregation of Myristoyl Glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly and aggregation phenomena of Myristoyl Glutamic Acid (MGA), a lipopeptide of significant interest in drug delivery and biomaterials science. Leveraging data from analogous N-acyl amino acids, this document outlines the physicochemical principles governing MGA's aggregation, the influence of environmental factors, and the morphology of its supramolecular structures. Detailed experimental protocols for characterization and a discussion of potential cellular interactions are also presented.

Introduction to this compound Self-Assembly

This compound (MGA) is an amphiphilic molecule composed of a hydrophobic 14-carbon myristoyl tail attached to a hydrophilic glutamic acid headgroup. This structure drives its self-assembly in aqueous solutions to form various organized aggregates, a process governed by a delicate balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The aggregation behavior is highly sensitive to environmental conditions such as pH, temperature, and concentration, making MGA a promising candidate for stimuli-responsive biomaterials. While specific quantitative data for MGA is limited in publicly available literature, the principles of its self-assembly can be understood by examining closely related N-acyl amino acids.

Physicochemical Drivers of Aggregation

The primary driving force for the self-assembly of MGA is the hydrophobic effect, which causes the myristoyl chains to sequester themselves from water, leading to the formation of a hydrophobic core. The hydrophilic glutamic acid headgroups are exposed to the aqueous environment, stabilizing the resulting aggregates.

Hydrogen bonding between the amide and carboxylic acid groups of the glutamic acid residues can further stabilize the self-assembled structures. The pH of the solution plays a critical role in modulating these interactions by altering the ionization state of the carboxylic acid groups.

Electrostatic interactions also significantly influence aggregation. At pH values above the isoelectric point of glutamic acid, the headgroups will be deprotonated and negatively charged, leading to electrostatic repulsion that can influence the size and morphology of the aggregates.

Quantitative Analysis of Aggregation

| Compound | Acyl Chain Length | Headgroup | Method | CAC (approximate) | Reference |

| Sodium Cocoyl Glutamate | C8-C18 (mixture) | Glutamate | Tensiometry | 0.4 g/L | Generic Data |

| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | Tensiometry | 0.2 g/L | Generic Data |

| Palmitoyl-YKK | C16 | Tyr-Lys-Lys | Fluorescence (ANS) | ~0.02 wt% | |

| Palmitoyl-WKK | C16 | Trp-Lys-Lys | Fluorescence (ANS) | ~0.015 wt% | |

| Amyloid-β (1-42) | N/A | Peptide | Fluorescence | ~90 nM |

Table 1: Critical Aggregation Concentrations of Analogous Amphiphiles.

The CAC is expected to decrease with increasing hydrophobicity of the acyl chain. Therefore, MGA (C14) would likely have a CAC lower than sodium lauroyl glutamate (C12) and higher than palmitoylated (C16) lipopeptides under similar conditions.

Influence of Environmental Factors

pH-Dependent Aggregation

The pH of the surrounding medium is a critical determinant of MGA's self-assembly due to the two carboxylic acid groups in the glutamic acid headgroup.

-

Low pH: At pH values below the pKa of the carboxylic acid groups, the headgroups are protonated and largely neutral. This reduces electrostatic repulsion, favoring the formation of larger aggregates, potentially including fibrillar structures.

-

Neutral to High pH: As the pH increases, the carboxylic acid groups deprotonate, leading to a net negative charge on the headgroups. The resulting electrostatic repulsion can lead to the formation of smaller, more discrete structures like spherical or cylindrical micelles. Studies on N-lauroyl-l-glutamate have shown transitions from cubic to hexagonal phases with changes in the degree of neutralization, highlighting the significant impact of pH on aggregate morphology.

The aggregation of poly-L-glutamic acid is also known to be pH-dependent, with aggregation being faster as the pH approaches the isoelectric point. Similarly, the self-assembly of cholesterol-conjugated proteinoids containing glutamic acid is sensitive to pH.

Temperature-Dependent Aggregation

Temperature influences the hydrophobic interactions and the stability of hydrogen bonds, thereby affecting the self-assembly process.

-

Increased Temperature: Generally, an increase in temperature strengthens hydrophobic interactions, which can promote aggregation and lower the CAC. However, it can also disrupt hydrogen bonds, potentially leading to changes in aggregate morphology. For some self-assembling peptides, gelation is faster and results in mechanically stronger materials at higher temperatures (e.g., 25°C vs. 5°C). In contrast, for some thermophilic enzymes, aggregation is a stabilizing mechanism at elevated temperatures. The self-assembly of myristic acid in the presence of choline hydroxide is also shown to be temperature-dependent, with a melting process inducing structural changes.

Morphology of Aggregates

Based on studies of analogous lipopeptides and N-acyl amino acids, MGA is expected to form a variety of nanostructures depending on the conditions.

-

Micelles: At concentrations above the CAC and at neutral to high pH, spherical or cylindrical micelles are the likely morphology. These structures would consist of a hydrophobic core of myristoyl chains and a hydrophilic shell of glutamate headgroups.

-

Nanofibers and Nanotubes: At lower pH values or under specific salt conditions, the reduced electrostatic repulsion could favor the formation of one-dimensional structures like nanofibers or nanotubes.

-

Vesicles: Bilayer structures forming vesicles are also a possibility, particularly if conditions favor a packing parameter that supports such a morphology.

Experimental Protocols

Determination of Critical Aggregation Concentration (CAC) using Spectrofluorimetry

This protocol utilizes a fluorescent probe, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), which exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the aggregates.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration well above the expected CAC.

-

Prepare a stock solution of ANS in the same buffer.

-

-

Sample Preparation:

-

Prepare a series of MGA solutions with varying concentrations by serial dilution of the stock solution.

-

Add a small, constant amount of the ANS stock solution to each MGA dilution to achieve a final ANS concentration in the low micromolar range.

-

Include a blank sample containing only the buffer and ANS.

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For ANS, the excitation wavelength is typically around 350-380 nm, and the emission is monitored from 400 to 600 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (around 470-480 nm for ANS) as a function of the MGA concentration.

-

The CAC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-aggregation and post-aggregation states.

-

Size and Aggregation Analysis using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size distribution of particles in a solution.

Methodology:

-

Sample Preparation:

-

Prepare MGA solutions at the desired concentration and in the appropriate buffer.

-

Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Transfer the filtered sample into a clean, dust-free cuvette. A minimum volume of ~20-30 µL is typically required.

-

-

Instrument Setup:

-

Set the desired temperature for the measurement.

-

Input the viscosity and refractive index of the solvent into the DLS software.

-

-

Data Acquisition:

-

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

-

Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity over time.

-

-

Data Analysis:

-

The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient of the particles.

-

The size distribution, average particle size (Z-average), and polydispersity index (PDI) are obtained. A low PDI value (<0.2) indicates a monodisperse sample.

-

Morphological Characterization using Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the morphology of self-assembled nanostructures.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of MGA aggregates.

-

Place a drop of the solution onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Blot off the excess liquid with filter paper.

-

-

Staining (for negative staining):

-

Place a drop of a heavy metal stain (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1-2 minutes.

-

Blot off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Insert the dried grid into the TEM.

-

Acquire images at different magnifications to observe the overall morphology and fine structural details.

-

Surface Topography Analysis using Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of the nanostructures on a surface.

Methodology:

-

Substrate Preparation:

-

Use an atomically flat substrate, such as freshly cleaved mica.

-

-

Sample Deposition:

-

Deposit a small volume of the dilute MGA aggregate solution onto the mica surface.

-

Allow the sample to adsorb for a few minutes.

-

Gently rinse the surface with deionized water to remove any unbound material and salts.

-

Dry the sample under a gentle stream of nitrogen or in a desiccator.

-

-

Imaging:

-

Mount the sample in the AFM.

-

Engage the AFM tip with the surface.

-

Scan the surface in tapping mode to obtain topographical images. This mode minimizes damage to soft biological samples.

-

-

Image Analysis:

-

Analyze the images to determine the dimensions (height, width, and length) of the aggregates.

-

Cellular Interactions and Potential Signaling

While specific signaling pathways initiated by MGA aggregates are not well-defined, the interaction of myristoylated molecules and lipopeptides with cells has been studied, providing insights into potential mechanisms.

Cellular Uptake: Myristoylation is known to promote the association of proteins with cellular membranes. The myristoyl group of MGA can facilitate the interaction of its aggregates with the lipid bilayer of cell membranes. The cellular uptake of myristoylated peptides has been shown to be temperature-dependent and can occur for both positively and negatively charged cargos. The uptake mechanisms for lipopeptide aggregates can include:

-

Direct Membrane Translocation: The hydrophobic myristoyl tail may insert into the lipid bilayer, leading to the direct translocation of the MGA molecule or small aggregates into the cytoplasm.

-

Endocytosis: Larger aggregates may be internalized through various endocytic pathways, such as macropinocytosis or caveolae-mediated endocytosis. The involvement of γ-glutamyl transpeptidase in the uptake of complexes containing poly(γ-glutamic acid) suggests a potential role for specific cell surface enzymes in the recognition and internalization of glutamate-containing molecules.

Membrane Interaction and Downstream Effects: The interaction of MGA aggregates with the cell membrane can lead to various cellular responses:

-

Membrane Disruption: At high concentrations, some lipopeptides can disrupt the integrity of cell membranes, a mechanism underlying the antimicrobial activity of certain lipopeptides.

-

Modulation of Membrane Microdomains: Myristoylation and palmitoylation of proteins can influence their localization to specific membrane microdomains like lipid rafts, which are important hubs for cell signaling. It is plausible that MGA aggregates could interact with and alter the organization of these domains, thereby indirectly influencing signaling pathways.

-

Activation of Signaling Cascades: The binding of MGA aggregates to the cell surface could potentially trigger intracellular signaling. For instance, glutamate itself is a major neurotransmitter that activates a family of glutamate receptors. While it is not known if MGA can activate these receptors, its interaction with the membrane could lead to changes in intracellular calcium levels or the activation of protein kinases, common events in cellular signaling.

The Interaction of Myristoyl Glutamic Acid with Lipid Bilayers: A Biophysical Perspective

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoyl Glutamic Acid (MGA) and its corresponding salts, such as Sodium Myristoyl Glutamate (SMG), are N-acyl amino acid surfactants of significant interest in the fields of cosmetics, pharmaceuticals, and biomedical research. Their unique structure, combining a saturated 14-carbon myristoyl tail with a biocompatible glutamic acid headgroup, imparts amphiphilic properties that drive complex interactions with lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions at a molecular level is critical for applications ranging from the design of advanced drug delivery vehicles, such as liposomes and lipid nanoparticles, to the development of novel biocompatible excipients.

This technical guide provides a comprehensive overview of the biophysical principles governing the interaction of MGA with lipid membranes. Due to the limited availability of direct quantitative studies on MGA itself, this document establishes a foundational framework by detailing the key experimental protocols and theoretical concepts required for its characterization. We present methodologies for Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy, using illustrative data from analogous amphiphile-lipid systems to demonstrate how MGA's effects on membrane thermotropic properties and fluidity can be quantified. This guide serves as a robust resource for researchers aiming to elucidate the precise mechanisms by which MGA modulates lipid bilayer structure and function.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule consisting of a hydrophobic myristoyl chain (C14:0) covalently linked to the amine group of glutamic acid, a hydrophilic amino acid. This structure allows it to partition at oil-water or air-water interfaces, reducing surface tension. In aqueous solutions, above a certain concentration, these molecules self-assemble into micelles. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter for any surfactant. While specific experimental values for MGA are not widely published, the CMC for similar single-chain amino acid-based surfactants is typically in the micromolar to low millimolar range. One study on related amphiphiles suggests a CMC range of 10⁻⁵ to 10⁻⁶ M may be expected.[1] The glutamic acid headgroup contains two carboxylic acid moieties, making its net charge highly dependent on the pH of the surrounding medium.

| Property | Value / Description | Reference |

| Chemical Name | N-Myristoyl-L-glutamic acid; N-Tetradecanoyl-L-glutamic acid | |

| Molecular Formula | C₁₉H₃₅NO₅ | |

| Molecular Weight | 357.49 g/mol | |

| Structure | Myristoyl (C14) acyl chain linked via an amide bond to the α-amino group of L-glutamic acid. | |

| Type | Anionic Amino Acid Surfactant | [2] |

| Key Features | Biocompatible, biodegradable, pH-responsive headgroup, membrane-active hydrophobic tail. | [3] |

| Estimated CMC | 10⁻⁵–10⁻⁶ M (Based on similar amphiphiles) | [1] |

Conceptual Framework of MGA-Lipid Bilayer Interaction

The interaction of MGA with a phospholipid bilayer is governed by a combination of hydrophobic and electrostatic forces, dictated by its distinct molecular domains.

-

Interfacial Interaction: The polar glutamic acid headgroup anchors the molecule at the lipid-water interface. Its two carboxyl groups can engage in hydrogen bonding and electrostatic interactions with the polar headgroups of phospholipids (e.g., the phosphate and choline groups of phosphatidylcholines). The ionization state, and therefore the net charge of the MGA headgroup, is pH-dependent, which will significantly modulate the strength and nature of these interfacial interactions.

-

Hydrophobic Insertion: The 14-carbon myristoyl tail, being highly hydrophobic, has a strong thermodynamic driving force to leave the aqueous environment and insert itself into the nonpolar, acyl chain core of the lipid bilayer. This insertion is a key mechanism for membrane anchoring, analogous to the N-myristoylation of cellular proteins which targets them to membranes.[4]

These dual interactions allow MGA to integrate into the bilayer, where it can perturb the local lipid packing, fluidity, and overall structural integrity of the membrane.

Caption: Conceptual model of MGA interaction with a lipid bilayer.

Impact on Lipid Bilayer Properties: A Methodological Framework

The incorporation of MGA into a lipid bilayer is expected to modulate its key biophysical properties. The following sections describe the principles and techniques used to measure these changes.

Thermotropic Phase Behavior

Phospholipid bilayers exhibit a distinct, temperature-dependent main phase transition (Tₘ) from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). This transition can be characterized by its midpoint temperature (Tₘ) and the enthalpy of the transition (ΔH), which reflects the energy required to melt the acyl chains.

The insertion of amphiphilic molecules like MGA typically perturbs the cooperative packing of the lipid acyl chains. This usually results in:

-

A decrease in the main transition temperature (Tₘ).

-

A broadening of the transition peak, indicating reduced cooperativity.

-

A decrease in the transition enthalpy (ΔH).

Differential Scanning Calorimetry (DSC) is the primary technique for measuring these effects. It precisely measures the heat flow into or out of a sample as it is heated or cooled, allowing for the direct determination of Tₘ and ΔH.

Illustrative Data: The table below shows representative DSC data for the effect of the surfactant Farnesol on DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes. A similar experimental approach would be used to quantify the effects of MGA.

| Mol% of Farnesol in DMPC | Tₘ (°C) | ΔH (kcal/mol) |

| 0 | 23.9 | 5.5 |

| 5 | 23.2 | 4.2 |

| 10 | 22.5 | 3.1 |

| 15 | 21.8 | 2.0 |

| 25 | Transition Abolished | - |

| Data is illustrative, adapted from a study on Farnesol with DMPC vesicles to demonstrate typical effects of an amphiphile on lipid phase transitions.[5] |

Membrane Fluidity and Order

Membrane fluidity is a measure of the rotational and lateral mobility of lipid molecules within the bilayer. It is inversely related to membrane order. The insertion of MGA can alter membrane fluidity by disrupting the ordered packing of acyl chains.

Steady-State Fluorescence Anisotropy is a powerful technique to probe membrane fluidity. It utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) , which embeds within the bilayer core. The rotational motion of the probe is sensitive to the local microviscosity. By exciting the sample with polarized light, the degree of depolarization of the emitted fluorescence can be measured as anisotropy (r).

-

High anisotropy (r) indicates restricted motion and a more ordered, less fluid membrane (gel phase).

-

Low anisotropy (r) indicates greater rotational freedom and a more fluid, disordered membrane (liquid-crystalline phase).

By measuring anisotropy as a function of temperature, one can observe the sharp decrease in order that occurs at the phase transition. The addition of MGA would be expected to alter the shape of this transition curve and the absolute anisotropy values in each phase.

Illustrative Data: The following table shows typical fluorescence anisotropy values for DPH in a pure DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayer at temperatures below and above its Tₘ (~41°C).

| System | Temperature (°C) | Fluorescence Anisotropy (r) | Inferred State |

| Pure DPPC | 25 | ~0.35 | High Order (Gel Phase) |

| Pure DPPC | 48 | ~0.10 | Low Order (Liquid Phase) |

| DPPC + 20 mol% CT | 25 | ~0.34 | High Order (Slightly Disrupted) |

| DPPC + 20 mol% CT | 48 | ~0.15 | Low Order (More Ordered than Pure) |

| Data is illustrative, adapted from a study using a 1-Carba-Alpha-Tocopherol Analogue (CT) to show potential effects.[6] |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the fundamental experiments required to characterize the interaction of MGA with model lipid bilayers.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs or SUVs).[1][2][3]

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Methodology:

-

Lipid Dissolution: A known molar quantity of the desired phospholipid (e.g., DMPC or DPPC) and the desired mol% of this compound are dissolved in an organic solvent mixture (typically chloroform:methanol 2:1 v/v) in a round-bottom flask.

-

Film Formation: The organic solvent is slowly removed using a rotary evaporator under reduced pressure. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: The flask is placed under high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, Tris-HCl) pre-heated to a temperature above the main phase transition temperature (Tₘ) of the primary lipid.

-

Vesicle Formation: The flask is agitated by vortexing or mechanical shaking. The lipid film peels off the glass and self-assembles into multilamellar vesicles (MLVs).

-

(Optional) Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This step is crucial for many biophysical experiments that require a homogenous vesicle population.

Protocol 2: Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to measure the thermotropic properties of the prepared liposomes.[7][8]

Caption: Experimental workflow for analyzing liposome phase transitions by DSC.

Methodology:

-

Sample Preparation: Prepare a liposome suspension at a known concentration (e.g., 1-5 mg/mL lipid in buffer).

-

Loading: Accurately pipette a specific volume of the liposome suspension into a DSC sample pan. Pipette an identical volume of the corresponding buffer into a reference pan.

-

Sealing: Hermetically seal both the sample and reference pans to prevent evaporation during the scan.

-

Equilibration: Place the pans in the DSC instrument and allow them to equilibrate at a starting temperature well below the expected Tₘ.

-

Scanning: Initiate a temperature scan, typically heating at a constant rate (e.g., 1°C/minute) through the phase transition region and to a temperature well above it. Multiple heating and cooling cycles may be performed to check for reversibility.

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

Analysis: The resulting thermogram (a plot of heat flow vs. temperature) is analyzed. The peak of the endothermic event corresponds to the Tₘ, and the area under the peak is integrated to calculate the transition enthalpy (ΔH).

Protocol 3: Measurement of Fluidity by Fluorescence Anisotropy

This protocol describes how to use the fluorescent probe DPH to measure changes in membrane fluidity.[6][9][10]

Caption: Workflow for membrane fluidity analysis using fluorescence anisotropy.

Methodology:

-

Probe Labeling: A small aliquot of a concentrated stock solution of DPH (in a solvent like THF or DMSO) is added to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

-

Incubation: The mixture is incubated in the dark for at least 30-60 minutes to allow the DPH probe to fully partition into the lipid bilayers.

-

Measurement Setup: The labeled liposome sample is placed in a quartz cuvette in a spectrofluorometer equipped with polarizers and a temperature-controlled cuvette holder.

-

Parameter Setting: Set the excitation wavelength (e.g., 360 nm) and emission wavelength (e.g., 430 nm) for DPH.

-

Temperature Scan: Equilibrate the sample at a starting temperature and then begin a controlled temperature ramp.

-

Data Collection: At each temperature point, measure the fluorescence intensity through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light. A correction factor (G-factor) is typically applied to account for instrumental bias.

-

Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

-

Analysis: The calculated anisotropy values are plotted as a function of temperature to visualize the change in membrane order across the phase transition.

Biological Context: The Role of Myristoylation in Cell Signaling

The study of a simple molecule like MGA provides fundamental insights into a crucial biological process: protein N-myristoylation. This post-translational modification involves the covalent attachment of a myristoyl group to the N-terminal glycine of many signaling proteins. This lipid anchor is essential for targeting these proteins to specific cellular membranes, where they participate in critical signaling cascades.

For example, Src family kinases, which are key regulators of cell growth and differentiation, require myristoylation for their localization to the plasma membrane. Similarly, the pro-apoptotic protein Bid must be myristoylated to target the mitochondrial membrane and initiate the cell death pathway.[2]

By understanding the biophysical driving forces, thermodynamics, and structural consequences of myristoyl chain insertion into a lipid bilayer—using MGA as a tractable model system—researchers can better design drug delivery systems that mimic these natural targeting mechanisms or develop inhibitors that disrupt pathological protein-membrane interactions.

Caption: Simplified pathway showing N-myristoylation for membrane targeting.

Conclusion

This compound stands as a molecule of significant scientific and commercial interest due to its biocompatible and surface-active properties. Its interaction with lipid bilayers is a key determinant of its function, whether as a stabilizer for lipid-based drug carriers or as a model compound for studying biological membrane anchoring. This technical guide has outlined the conceptual framework and detailed the primary experimental methodologies—liposome preparation, Differential Scanning Calorimetry, and Fluorescence Anisotropy—required to quantitatively characterize these interactions.

While direct biophysical data for MGA remains an area ripe for investigation, the protocols and illustrative examples provided herein offer a clear and robust roadmap for researchers. By applying these techniques, scientists can elucidate the impact of MGA on membrane structure, stability, and fluidity, thereby accelerating its rational application in drug development and advanced materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Compositional selection of phospholipid compartments in icy environments drives the enrichment of encapsulated genetic information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium Methyl Cocoyl Taurate SMCT CMT 30% and 95% for Baby Cleaning, CasNo.12765-39-8 Henan Surface Industry Co Ltd China (Mainland) [surfaceindustry.lookchem.com]

- 8. Partitioning of Amino Acid Side Chains into Lipid Bilayers: Results from Computer Simulations and Comparison to Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Roles of Myristoylation and Glutamic Acid in Cellular Signaling

Introduction

Myristoyl Glutamic Acid is an N-acyl amino acid, a molecule combining myristic acid, a 14-carbon saturated fatty acid, and glutamic acid, an amino acid. While commercially utilized as a surfactant in cosmetics and noted for its mild antibacterial properties, its direct, intrinsic role as a signaling molecule in cellular pathways is not established in the current scientific literature.[1][2] However, its constituent parts, myristate and glutamate, are pivotal players in a multitude of cell signaling events. This technical guide will provide an in-depth exploration of the well-documented roles of N-myristoylation and glutamic acid in cell signaling, offering a framework for understanding how a molecule like this compound could potentially interact with these pathways. This document is intended for researchers, scientists, and professionals in drug development.

The Role of N-Myristoylation in Protein Targeting and Signal Transduction

N-myristoylation is a crucial co-translational and post-translational lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[3] This modification is generally irreversible and plays a critical role in mediating protein-membrane interactions and protein-protein interactions.[4]

Proteins that undergo myristoylation are involved in a wide array of signaling cascades. The myristoyl group is hydrophobic enough to facilitate weak, reversible membrane association. For stable membrane anchoring, a second signal is often required, such as palmitoylation or a polybasic domain, which works in concert with myristoylation to tether the protein to the plasma membrane or other intracellular membranes.[5]

Key Signaling Proteins and Pathways Dependent on Myristoylation:

-

Src Family Kinases: These non-receptor tyrosine kinases, such as c-Src, are central to signaling pathways that regulate cell growth, differentiation, and survival. Myristoylation is essential for their localization to the plasma membrane and other cellular compartments, where they can interact with receptor tyrosine kinases and other signaling partners.

-

Gα Subunits of Heterotrimeric G Proteins: The alpha subunits of certain G proteins (e.g., Gαi, Gαo) are myristoylated. This modification is critical for their membrane association and their ability to interact with G protein-coupled receptors (GPCRs) and downstream effectors.

-

Apoptosis Regulation: The pro-apoptotic protein Bid, a member of the Bcl-2 family, is myristoylated, which targets it to the mitochondrial membrane to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[4]

-

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS): This protein is involved in regulating the actin cytoskeleton and is sequestered in the cytoplasm. Upon phosphorylation by Protein Kinase C (PKC), its myristoylated N-terminus is exposed, allowing it to translocate to the membrane.[6]

Quantitative Data on Myristoylation-Dependent Protein Interactions

The following table summarizes representative quantitative data for proteins where myristoylation is critical for their function.

| Protein Family/Protein | Parameter | Value | Significance |

| c-Src | Membrane Affinity | Myristoylation increases membrane affinity significantly. | Essential for proper localization and function in signaling. |

| HIV-1 Gag | Assembly Rate | Myristoylation is required for efficient viral particle assembly. | Crucial for the viral life cycle. |

| Gαi1 | Receptor Coupling | Myristoylation enhances coupling to GPCRs. | Facilitates efficient signal transduction from the receptor. |

| Bid | Mitochondrial Targeting | Myristoylation is necessary for targeting to the mitochondrial membrane. | A key step in the initiation of apoptosis.[4] |

Experimental Protocol: In Vitro N-Myristoylation Assay

This protocol provides a general method for assessing the N-myristoylation of a protein of interest in a cell-free system.

1. Reagents and Materials:

- Recombinant N-myristoyltransferase (NMT)

- [³H]Myristoyl-CoA (radiolabeled)

- Protein substrate with an N-terminal glycine

- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM EGTA)

- Scintillation fluid and vials

- SDS-PAGE apparatus and reagents

2. Procedure:

- Set up the reaction mixture in a microcentrifuge tube:

- Reaction buffer

- Protein substrate (e.g., 10 µM)

- [³H]Myristoyl-CoA (e.g., 50 µM)

- Initiate the reaction by adding recombinant NMT (e.g., 100 nM).

- Incubate at 30°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

- Stop the reaction by adding SDS-PAGE loading buffer.

- Separate the proteins by SDS-PAGE.

- Visualize the protein bands (e.g., by Coomassie staining).

- Excise the protein band of interest from the gel.

- Quantify the incorporated radioactivity by liquid scintillation counting.

9. Data Analysis:

- Calculate the specific activity of [³H]Myristoyl-CoA.

- Determine the moles of myristate incorporated per mole of protein at each time point.

- Plot the results to determine the kinetics of the reaction.

The Role of Glutamic Acid (Glutamate) in Cell Signaling

Glutamic acid, primarily in its anionic form glutamate, is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[7] It plays a fundamental role in synaptic plasticity, learning, and memory.[7] Glutamate exerts its effects by binding to and activating both ionotropic and metabotropic glutamate receptors on the surface of neurons and other cell types.[7]

Glutamate Receptor Subtypes and Their Signaling Pathways:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into:

-

AMPA Receptors: Allow Na⁺ influx upon glutamate binding, leading to depolarization of the postsynaptic membrane.

-

NMDA Receptors: Are permeable to both Na⁺ and Ca²⁺. Their activation requires both glutamate binding and membrane depolarization to relieve a Mg²⁺ block. The subsequent Ca²⁺ influx is a critical trigger for many downstream signaling cascades, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), leading to changes in gene expression and synaptic strength.

-

Kainate Receptors: Also permeable to Na⁺ and, to a lesser extent, Ca²⁺. Their precise role is complex, involving both pre- and postsynaptic modulation of neurotransmission.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G protein-coupled receptors that modulate synaptic transmission and cell excitability through slower, longer-lasting signaling cascades. They are divided into three groups:

-

Group I mGluRs (mGluR1, mGluR5): Couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates PKC.

-

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

-

Quantitative Data on Glutamate Receptor Activation

The following table provides representative quantitative data for the activation of different glutamate receptor subtypes.

| Receptor Subtype | Agonist | Parameter | Value | Significance |

| AMPA Receptor | Glutamate | EC₅₀ | ~1-2 mM | High concentration needed for activation, reflecting rapid clearance from the synapse. |

| NMDA Receptor | Glutamate | EC₅₀ | ~1 µM | High affinity, allows for response to low glutamate concentrations. |

| mGluR1 | Glutamate | EC₅₀ | ~10 µM | Intermediate affinity, involved in modulating synaptic activity. |

| mGluR2 | Glutamate | EC₅₀ | ~0.5 µM | High affinity, often acts as an autoreceptor to inhibit glutamate release. |

Experimental Protocol: Measurement of Intracellular Calcium in Response to Glutamate

This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells following glutamate receptor activation using a fluorescent calcium indicator.

1. Reagents and Materials:

- Cultured cells expressing glutamate receptors (e.g., primary neurons or a suitable cell line)

- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

- Glutamate and specific receptor agonists/antagonists

- Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

2. Procedure:

- Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

- Prepare a loading solution of the calcium indicator (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

- Remove the culture medium from the cells and wash with HBSS.

- Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

- Wash the cells with HBSS to remove excess dye and allow for de-esterification for ~30 minutes.

- Mount the dish on the microscope stage or place the plate in the reader.

- Acquire a baseline fluorescence reading.

- Add glutamate or a specific agonist at the desired concentration.

- Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

10. Data Analysis:

- For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). This ratio is proportional to the [Ca²⁺]i.

- For Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).

- Plot the change in [Ca²⁺]i over time to visualize the cellular response.

- Dose-response curves can be generated by applying different concentrations of the agonist.

Logical and Workflow Diagrams

Myristoylation-Dependent Signaling Pathway

Caption: Myristoylation-dependent protein targeting and signaling.

Glutamate Signaling via NMDA Receptor

Caption: Glutamate signaling through the NMDA receptor leading to changes in gene expression.

Experimental Workflow for Calcium Imaging

Caption: Workflow for measuring intracellular calcium changes in response to glutamate.

Hypothetical Roles and Future Research Directions

Given the established roles of its components, we can speculate on the potential, yet unproven, roles of this compound in cell signaling:

-

Prodrug for Glutamate Delivery: The myristoyl group could potentially enhance the lipid solubility of glutamic acid, facilitating its transport across the blood-brain barrier or cell membranes. Intracellular esterases could then cleave the molecule, releasing glutamate. This could be a strategy for modulating glutamate levels in specific tissues.

-

Modulator of Myristoylated Proteins: this compound could theoretically act as a competitive inhibitor of N-myristoyltransferase, although this is highly speculative and would require significant experimental validation.

-

Novel Ligand for Uncharacterized Receptors: It is possible that this N-acyl amino acid could be a ligand for orphan GPCRs or other receptors, initiating novel signaling cascades.

Future research should focus on determining if this compound is present endogenously, whether it can be transported into cells, and if it interacts with any known signaling proteins or receptors.

Conclusion

While a direct role for this compound in cell signaling is not currently documented, a thorough understanding of N-myristoylation and glutamate signaling provides a strong foundation for future investigation. N-myristoylation is a key lipid modification that directs proteins to cellular membranes, enabling their participation in a multitude of signaling pathways. Glutamic acid is the principal excitatory neurotransmitter, activating a diverse family of receptors to mediate fast synaptic transmission and modulate neuronal excitability. The potential for this compound to influence these fundamental processes, either as a novel signaling molecule or as a tool for targeted delivery, remains an open and intriguing area for future scientific discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid-anchored protein - Wikipedia [en.wikipedia.org]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Enzymatic Synthesis of N-Myristoyl-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyl-L-glutamic acid, a lipoamino acid, holds significant interest in various industrial applications, including cosmetics and potentially pharmaceuticals, due to its surfactant and biological properties.[1][2] The growing demand for sustainable and green chemical processes has propelled the exploration of enzymatic synthesis as a viable alternative to traditional chemical methods for the production of N-acyl amino acids.[3] This technical guide provides an in-depth overview of the enzymatic synthesis of N-Myristoyl-L-glutamic acid, focusing on the use of acylase enzymes. It details a comprehensive experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The guide also addresses the current understanding of the biological roles of N-myristoylated compounds, clarifying the distinction between protein N-myristoylation and the activities of free N-Myristoyl-L-glutamic acid.

Introduction: The Case for Enzymatic Synthesis

Conventional chemical synthesis of N-acyl amino acids often involves harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns and the formation of unwanted byproducts. In contrast, enzymatic synthesis offers several distinct advantages:

-

Mild Reaction Conditions: Enzymes typically operate under mild temperature, pressure, and pH, reducing energy consumption and preserving the integrity of the final product.

-

High Specificity and Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of impurities and simplifying downstream purification processes.

-

Environmental Sustainability: Biocatalytic processes are generally more environmentally friendly, utilizing renewable resources and generating less hazardous waste.

Lipases and acylases are the primary classes of enzymes employed for the synthesis of N-acyl amino acids.[3] While both are effective, this guide will focus on the well-documented use of acylase I for the synthesis of N-acyl-L-glutamic acids.

Enzymatic Synthesis Workflow

The enzymatic synthesis of N-Myristoyl-L-glutamic acid from myristic acid and L-glutamic acid using acylase I proceeds via a reverse hydrolysis reaction. The general workflow is depicted in the following diagram.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of N-acyl-L-glutamic acids is influenced by several factors, including the choice of enzyme, reaction medium, and substrate concentrations. The following table summarizes quantitative data from a study on the synthesis of N-lauroyl-L-glutamic acid, which serves as a close proxy for N-Myristoyl-L-glutamic acid due to the similar chain length of the fatty acid.

| Parameter | Value | Reference |

| Enzyme | Acylase I (from pig kidney) | [3] |

| Substrates | L-Glutamic Acid, Lauric Acid | [3] |

| Reaction Medium | Glycerol-Water System | [3][4] |

| pH | 7.5 | [3][4] |

| Temperature | 37°C | [3][4] |

| L-Glutamic Acid Conc. | 1.0 M (as sodium L-glutamate) | [3] |

| Fatty Acid Conc. | 8.3 mM | [3] |

| Enzyme Conc. | 0.33% (wt/vol) | [3] |

| Incubation Time | 24 hours | [3] |

| Conversion Yield | 44% | [3] |

Note: Further optimization of reaction conditions, such as substrate molar ratios and enzyme loading, could potentially lead to higher conversion yields.

Experimental Protocols

This section provides a detailed protocol for the gram-scale synthesis of N-lauroyl-L-glutamic acid, which can be adapted for the synthesis of N-Myristoyl-L-glutamic acid by substituting lauric acid with myristic acid.[4]

Materials

-

Sodium L-glutamate

-

Myristic Acid

-

Acylase I from pig kidney (EC 3.5.1.14)

-

Glycerol

-

100 mM Phosphate buffer (pH 7.5)

-

6 N HCl

-

15% (vol/vol) Sulfuric Acid

-

Distilled Water

Synthesis Procedure

-

Reaction Mixture Preparation:

-

Suspend 0.5 mol of sodium L-glutamate and 0.0042 mol of myristic acid in 62.5 mL of 100 mM phosphate buffer (pH 7.5).

-

Add 437.5 mL of glycerol to the suspension.

-

Readjust the pH of the solution to 7.5 using 6 N HCl.[4]

-

-

Enzymatic Reaction:

-

Enzyme Inactivation:

-

After the incubation period, heat the reaction mixture at 90°C for 15 minutes to inactivate the enzyme.[4]

-

-

Product Precipitation and Purification:

-

Dilute the reaction mixture two-fold with distilled water.

-

Adjust the pH to 5.5 with 6 N HCl.[4]

-

Acidify the solution to pH 1.0 with 15% (vol/vol) sulfuric acid.[4]

-

Cool the solution to approximately 4°C to facilitate the precipitation of the N-Myristoyl-L-glutamic acid product.[4]

-

Separate the precipitate by centrifugation.

-

Wash the collected product several times with distilled water to remove impurities.[4]

-

Dry the purified product.

-

Product Characterization

The structure and purity of the final product should be confirmed using analytical techniques such as:

-

¹H Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the synthesized compound.

Biological Context: N-Myristoylation vs. Free Lipoamino Acids

It is crucial to distinguish between the biological roles of N-Myristoyl-L-glutamic acid as a free molecule and the process of N-myristoylation of proteins.

N-Myristoylation of Proteins

N-myristoylation is a co- and post-translational lipid modification where a myristoyl group (derived from myristic acid) is covalently attached to the N-terminal glycine residue of a protein.[5][6] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a critical role in:

-

Protein targeting to membranes: The myristoyl anchor facilitates the association of proteins with cellular membranes.[6]

-

Signal transduction: Many proteins involved in signaling cascades are myristoylated, which is essential for their proper localization and function.[5][6]

-

Protein-protein interactions: The myristoyl group can modulate the interaction of proteins with other cellular components.[5]

The following diagram illustrates the general concept of a signaling pathway involving a myristoylated protein.

N-Myristoyl-L-glutamic Acid as a Free Molecule

Currently, there is a lack of specific research detailing the direct involvement of free N-Myristoyl-L-glutamic acid in cellular signaling pathways. Its known applications are primarily as a surfactant with foaming and partial bacteriostatic properties in cosmetic formulations.[1] The biological activities and potential therapeutic applications of this specific lipoamino acid remain an area for future investigation.

Conclusion and Future Directions

The enzymatic synthesis of N-Myristoyl-L-glutamic acid using acylase I presents a promising green alternative to conventional chemical methods. The provided protocol offers a solid foundation for its laboratory-scale production. Further research is warranted to optimize the reaction conditions for improved yields and to explore the use of other enzymes, such as lipases, for a comparative analysis of efficiency and scalability.

A significant knowledge gap exists regarding the specific biological functions and signaling pathways of free N-Myristoyl-L-glutamic acid. Future studies should aim to elucidate its potential roles in cellular processes, which could unlock new applications in drug development and biotechnology. Understanding its mechanism of action will be pivotal in harnessing the full potential of this intriguing lipoamino acid.

References

- 1. Myristoyl glutamic acid | Antibacterial | TargetMol [targetmol.com]

- 2. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid-anchored protein - Wikipedia [en.wikipedia.org]

A Technical Guide to the Critical Micelle Concentration of Myristoyl Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction